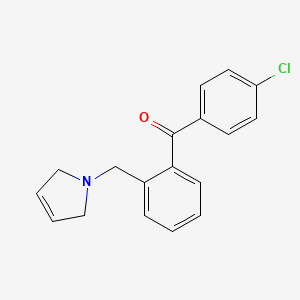
Acide cis-2-(2,5-diméthylbenzoyl)cyclohexane-1-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is a chiral compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a 2,5-dimethylbenzoyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Applications De Recherche Scientifique
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and enantiomeric interactions in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 2,5-dimethylbenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Mécanisme D'action
The mechanism of action of cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, while the benzoyl group can engage in π-π stacking and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Similar structure but with different substitution pattern on the benzoyl group.
cis-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid: Contains a bromine atom instead of methyl groups.
cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: Another isomer with different methyl group positions.
Uniqueness
cis-2-(2,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules. The presence of two methyl groups on the benzoyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
85603-45-8 |
|---|---|
Formule moléculaire |
C16H20O3 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
(1S,2R)-2-(2,5-dimethylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O3/c1-10-7-8-11(2)14(9-10)15(17)12-5-3-4-6-13(12)16(18)19/h7-9,12-13H,3-6H2,1-2H3,(H,18,19)/t12-,13+/m1/s1 |
Clé InChI |
DJWXJQQNNQJGSC-OLZOCXBDSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O |
SMILES isomérique |
CC1=CC(=C(C=C1)C)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C)C(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Carboethoxy-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1614323.png)













